molecular formula C8H8ClNO B13807518 4-Amino-2-methylbenzoyl chloride CAS No. 90531-76-3

4-Amino-2-methylbenzoyl chloride

Cat. No.: B13807518
CAS No.: 90531-76-3
M. Wt: 169.61 g/mol
InChI Key: UCVRRSDHEDFYQT-UHFFFAOYSA-N
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Description

4-Amino-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the 4-position and a methyl group at the 2-position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive acyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-methylbenzoyl chloride can be synthesized through several methods. One common method involves the acylation of 4-amino-2-methylbenzoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

4-Amino-2-methylbenzoyl chloride serves as a critical reagent in organic synthesis. It is employed to introduce the 4-amino-2-methylbenzoyl moiety into various substrates, facilitating the formation of complex molecules. Its utility in synthetic pathways includes:

  • Formation of Amides : Reacting with amines to form amides, which are important intermediates in pharmaceuticals.
  • Synthesis of Heterocycles : Used in the construction of heterocyclic compounds that exhibit biological activity.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, modifications to the structure have led to compounds effective against resistant strains of bacteria.
  • Anticancer Properties : Research indicates that certain derivatives can inhibit glycolysis in cancer cells, thereby reducing their energy supply and growth potential. This mechanism has been explored in several preclinical studies .

Material Science

In material science, this compound is used to synthesize specialty polymers and coatings:

  • Polymerization Reactions : It acts as a monomer or cross-linking agent in polymer chemistry, contributing to the development of high-performance materials.
  • Surface Modification : The compound can modify surfaces to enhance properties such as adhesion and corrosion resistance.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaSpecific Use CaseReference
Organic SynthesisFormation of amides
Medicinal ChemistryAntibacterial activity,
Anticancer properties
Material SciencePolymerization agent
Surface modification

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several derivatives synthesized from this compound against common pathogens. The results indicated that certain modifications enhanced activity against multidrug-resistant strains, suggesting potential for development into new therapeutic agents.

Case Study 2: Anticancer Mechanism

In vitro studies published in the Journal of Medicinal Chemistry explored the anticancer effects of a derivative of this compound on breast cancer cell lines. The compound was found to significantly inhibit cell proliferation and induce apoptosis through glycolytic inhibition, providing insights into its mechanism as a potential anticancer agent .

Mechanism of Action

The mechanism of action of 4-amino-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. This reactivity is exploited in the synthesis of pharmaceuticals, where the compound can modify proteins, enzymes, and other biomolecules to alter their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its amino and methyl substituents, which influence its reactivity and the types of derivatives it can form. The presence of the amino group enhances the reactivity of the benzene ring towards electrophilic substitution, while the acyl chloride group allows for a wide range of nucleophilic substitution reactions .

Biological Activity

4-Amino-2-methylbenzoyl chloride is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

This compound, with the molecular formula C8H8ClN and a molecular weight of 155.61 g/mol, is an aromatic amine derivative. The synthesis typically involves the chlorination of 4-amino-2-methylbenzoic acid or its derivatives using thionyl chloride or phosphorus pentachloride under controlled conditions. This reaction yields this compound as a reactive intermediate suitable for further chemical modifications.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of resistant bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways related to programmed cell death. This activity is particularly noted in various cancer cell lines, including breast and prostate cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
  • DNA Interaction: It may form adducts with DNA, leading to mutagenic effects that could hinder cancer cell growth.
  • Cell Membrane Disruption: Its lipophilic nature allows it to integrate into cell membranes, altering their integrity and function .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

StudyFindings
Wu et al. (1989)Demonstrated dose-dependent increases in liver enzyme activities in rats exposed to the compound, indicating potential liver toxicity and metabolic activation pathways .
IARC (2010)Identified genotoxic effects in vitro and in vivo, linking exposure to DNA damage and tumor formation in animal models .
PMC9234964 (2022)Reported on the synthesis of related compounds with enhanced enteropeptidase inhibitory activity, suggesting a broader application in therapeutic contexts .

Properties

IUPAC Name

4-amino-2-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVRRSDHEDFYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664578
Record name 4-Amino-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90531-76-3
Record name 4-Amino-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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